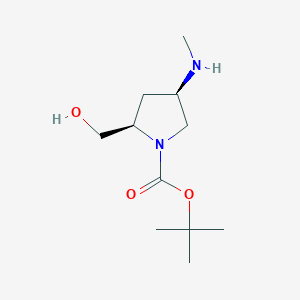
2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is a heterocyclic compound that features two pyrazole rings attached to a bipyridine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile ligand in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine typically involves the reaction of 2,6-dibromopyridine with pyrazole under basic conditions. One common method includes the use of deprotonated pyrazole in a solvent like diglyme, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when coordinated with transition metals.
Reduction: Reduction reactions can convert metal complexes of this ligand to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Applications De Recherche Scientifique
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine has a wide range of applications in scientific research:
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s metal complexes are explored for their therapeutic potential, particularly in drug delivery systems and as diagnostic agents.
Mécanisme D'action
The mechanism of action of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, redox reactions, and other chemical processes. The specific molecular targets and pathways involved vary depending on the metal ion and the overall structure of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with a single pyridine ring.
2,6-Di(1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a bipyridine core.
2,6-Di(1H-pyrazol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in the development of new materials and catalysts with specific electronic and magnetic properties .
Propriétés
Formule moléculaire |
C16H12N6 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
Clé InChI |
BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


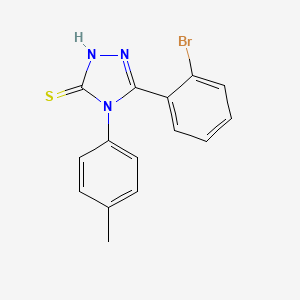

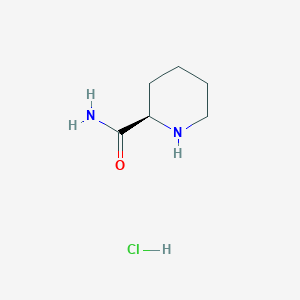
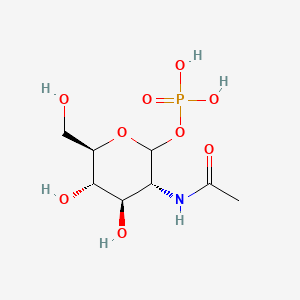
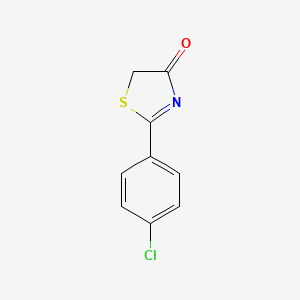
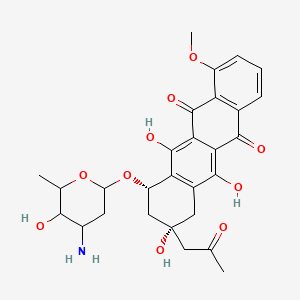
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
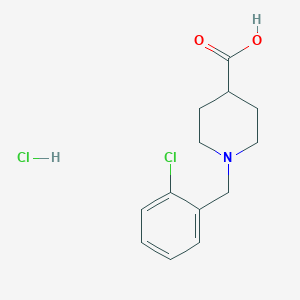
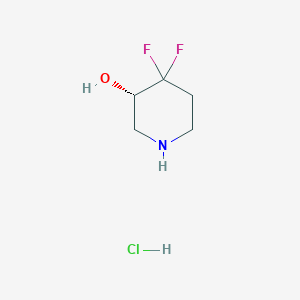
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
